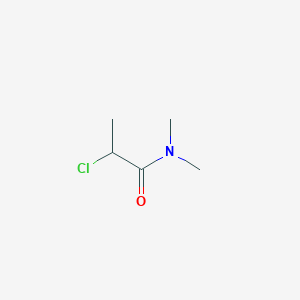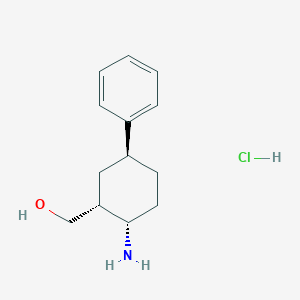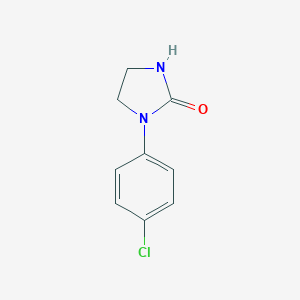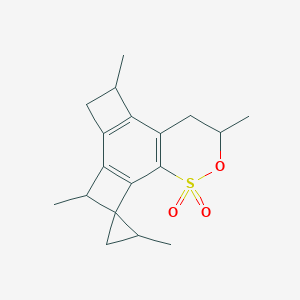
2-Clorofenilhidroxilamina
Descripción general
Descripción
2-Chlorophenylhydroxylamine, also known as CPNH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. CPNH is a derivative of phenylhydroxylamine and is commonly used as a reagent in organic synthesis reactions.
Aplicaciones Científicas De Investigación
Síntesis de agentes antifúngicos
2-Clorofenilhidroxilamina: se utiliza en la síntesis de agentes antifúngicos como la piraclostrobina . El compuesto sirve como intermedio en la hidrogenación selectiva de nitroaromáticos a N-arilhidroxilaminas, que son cruciales en la producción de estos fungicidas. Este proceso implica reacciones intrincadas que preservan los grupos funcionales sensibles al mismo tiempo que garantizan un alto rendimiento y selectividad.
Desarrollo de polímeros biocompatibles
Se exploran los derivados del compuesto para crear polímeros biocompatibles . Estos polímeros están diseñados para evitar la adsorción no específica de proteínas, lo cual es esencial para desarrollar superficies antiincrustantes. Estas superficies tienen aplicaciones en dispositivos médicos, implantes y sistemas de administración de fármacos, donde minimizar el rechazo biológico es fundamental.
Catálisis en síntesis orgánica
En la síntesis orgánica, N-(2-clorofenil)hidroxilamina actúa como catalizador o reactivo en diversas reacciones . Su papel en la hidrogenación catalítica selectiva de nitroarenos es particularmente notable, ya que ayuda a producir N-arilhidroxilaminas, compuestos con amplias aplicaciones en productos farmacéuticos y agroquímicos.
Investigación farmacéutica
El compuesto participa en la investigación farmacéutica, en particular en la hidrogenación quimioselectiva de nitroarenos a N-arilhidroxilaminas . Estas hidroxilaminas son precursoras de muchos productos farmacéuticos, destacando la importancia del compuesto en el desarrollo y la síntesis de fármacos.
Producción agroquímica
This compound: es significativa en la producción de agroquímicos . Se utiliza en la síntesis de intermedios que conducen al desarrollo de nuevos pesticidas y herbicidas, contribuyendo al avance de la productividad agrícola y el manejo de plagas.
Innovaciones en ciencia de materiales
La capacidad del compuesto para modificar las propiedades de la superficie lo hace valioso en la ciencia de los materiales . Se puede utilizar para alterar la química de la superficie de varios materiales, lo que lleva a innovaciones en recubrimientos, adhesivos y otras aplicaciones de materiales donde las interacciones de la superficie son cruciales.
Aplicaciones en ciencia ambiental
En la ciencia ambiental, los derivados de N-(2-clorofenil)hidroxilamina se estudian por su potencial en tecnologías de remediación . Se podrían utilizar para desarrollar materiales que capturen y neutralicen los contaminantes, desempeñando un papel en la limpieza de contaminantes ambientales.
Bioingeniería e ingeniería de tejidos
Por último, el compuesto encuentra aplicaciones en la bioingeniería y la ingeniería de tejidos . Sus derivados se pueden utilizar para crear andamios y superficies que promuevan la adhesión y el crecimiento celular, lo cual es esencial para desarrollar tejidos y órganos artificiales.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGGHWCSFZVUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146646 | |
| Record name | 2-Chlorophenylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10468-16-3 | |
| Record name | 2-Chlorophenylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010468163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorophenylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorophenylhydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)









